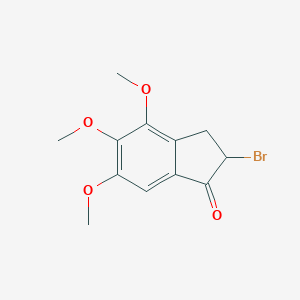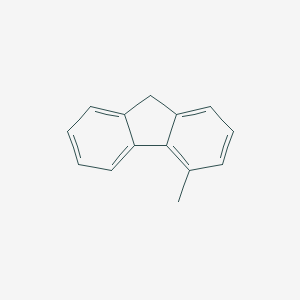
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine, also known as CPX-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine works by inhibiting the activity of GGT, which is involved in the metabolism of glutathione (GSH), a major antioxidant in the body. By inhibiting GGT, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine increases the levels of GSH in cells, which in turn reduces oxidative stress and protects cells from damage. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is another mechanism by which it may be effective in cancer treatment.
Biochemische Und Physiologische Effekte
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include increased levels of GSH, reduced oxidative stress, and decreased tumor growth in cancer models. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine in lab experiments is its specificity for GGT, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine's relatively recent discovery means that there is still much to be learned about its properties and potential side effects. Additionally, the complex synthesis method and high cost of production may limit its use in some lab settings.
Zukünftige Richtungen
There are many potential future directions for research on S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the optimal dosage and administration of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine for different therapeutic applications. Other future directions may include investigating the potential of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine in combination with other drugs or therapies, as well as exploring its effects on other cellular processes beyond GGT inhibition. Overall, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine shows great promise as a novel therapeutic agent with potential applications in cancer treatment and neurodegenerative diseases.
Synthesemethoden
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine is synthesized using a multi-step process that involves the reaction of L-cysteine with 2,5-dioxopyrrolidin-1-yl-methanol, followed by the addition of 2,5-dioxopyrrolidin-1-yl acetic acid. The final product is obtained by purification through chromatography.
Wissenschaftliche Forschungsanwendungen
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment and neurodegenerative diseases. Its ability to inhibit the activity of the enzyme γ-glutamyl transpeptidase (GGT) has been of particular interest in cancer research, as GGT is overexpressed in many types of cancer cells and is involved in tumor progression and drug resistance. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
CAS-Nummer |
124505-88-0 |
|---|---|
Produktname |
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine |
Molekularformel |
C13H15N3O7S |
Molekulargewicht |
357.34 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15N3O7S/c14-7(13(21)22)4-24-8-3-11(19)16(12(8)20)6-23-5-15-9(17)1-2-10(15)18/h1-2,7-8H,3-6,14H2,(H,21,22)/t7-,8?/m0/s1 |
InChI-Schlüssel |
MLTCQJFYIWQLJL-JAMMHHFISA-N |
Isomerische SMILES |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SC[C@@H](C(=O)O)N |
SMILES |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SCC(C(=O)O)N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SCC(C(=O)O)N |
Synonyme |
Cys-Mal S-(bismaleimidoethyl ether)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



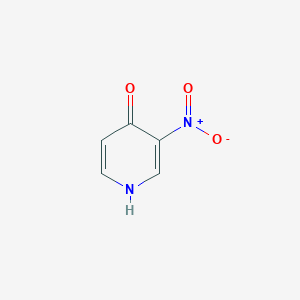
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
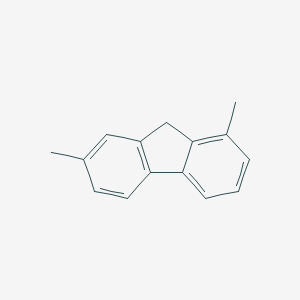
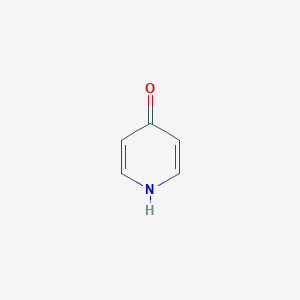
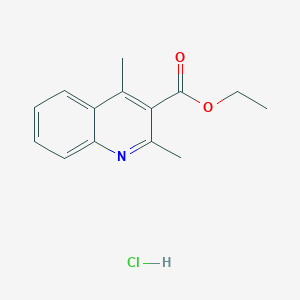
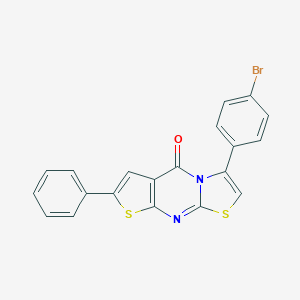
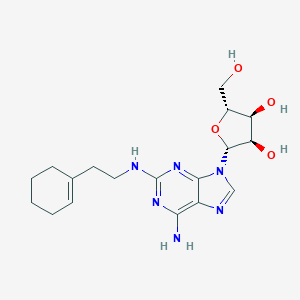
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)
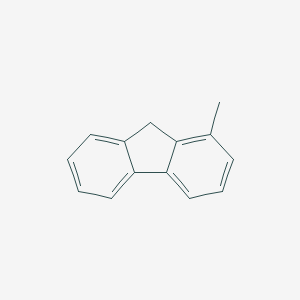
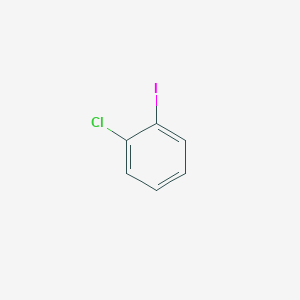
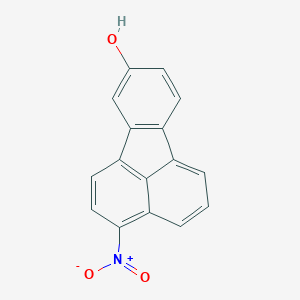
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)
